2,3,4,5-Tetrachloro-6-(oxolan-2-ylmethylcarbamoyl)benzoic acid
Overview
Description
2,3,4,5-Tetrachloro-6-(oxolan-2-ylmethylcarbamoyl)benzoic acid is a chlorinated benzoic acid derivative This compound is characterized by the presence of four chlorine atoms and a carbamoyl group attached to a benzoic acid core The oxolan-2-ylmethyl group adds further complexity to its structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,4,5-Tetrachloro-6-(oxolan-2-ylmethylcarbamoyl)benzoic acid typically involves multiple steps:
Chlorination: The starting material, benzoic acid, undergoes chlorination to introduce chlorine atoms at the 2, 3, 4, and 5 positions.
Carbamoylation: The chlorinated benzoic acid is then reacted with oxolan-2-ylmethylamine to form the carbamoyl derivative.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, industrial methods may incorporate advanced purification techniques to ensure the compound meets the required standards for its intended applications.
Chemical Reactions Analysis
Types of Reactions
2,3,4,5-Tetrachloro-6-(oxolan-2-ylmethylcarbamoyl)benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of less chlorinated or dechlorinated products.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles like amines, thiols, or alkoxides are often employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of functionalized benzoic acid derivatives.
Scientific Research Applications
2,3,4,5-Tetrachloro-6-(oxolan-2-ylmethylcarbamoyl)benzoic acid has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound’s potential biological activity makes it a candidate for studies related to enzyme inhibition, antimicrobial properties, and other biological effects.
Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.
Industry: It may be used in the production of specialty chemicals, agrochemicals, and other industrial products.
Mechanism of Action
The mechanism of action of 2,3,4,5-Tetrachloro-6-(oxolan-2-ylmethylcarbamoyl)benzoic acid involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or disrupt cellular processes by binding to active sites or interfering with metabolic pathways. The exact molecular targets and pathways involved depend on the specific application and context of its use.
Comparison with Similar Compounds
Similar Compounds
2,3,4,5-Tetrachlorobenzoic acid: Lacks the oxolan-2-ylmethylcarbamoyl group, making it less complex.
2,3,4,5-Tetrachloro-6-(3,5-dibromo-2,4-dihydroxybenzoyl)benzoic acid: Contains additional bromine and hydroxyl groups, leading to different chemical properties.
Tecloftalam: Another chlorinated benzoic acid derivative with different substituents, used in various applications.
Uniqueness
2,3,4,5-Tetrachloro-6-(oxolan-2-ylmethylcarbamoyl)benzoic acid is unique due to the presence of the oxolan-2-ylmethylcarbamoyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for specific research and industrial applications.
Properties
IUPAC Name |
2,3,4,5-tetrachloro-6-(oxolan-2-ylmethylcarbamoyl)benzoic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11Cl4NO4/c14-8-6(12(19)18-4-5-2-1-3-22-5)7(13(20)21)9(15)11(17)10(8)16/h5H,1-4H2,(H,18,19)(H,20,21) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KEYACANAMKEDNQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CNC(=O)C2=C(C(=C(C(=C2Cl)Cl)Cl)Cl)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11Cl4NO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.0 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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